molecular formula C10H11BrN2O B1398936 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 1251217-15-8

3-Amino-1-(4-bromophenyl)pyrrolidin-2-one

Cat. No.: B1398936
CAS No.: 1251217-15-8
M. Wt: 255.11 g/mol
InChI Key: VYBOJUGFCIEGAW-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with an amino group at the 3-position and a 4-bromophenyl group at the 1-position. Its molecular formula is C₁₀H₁₀BrN₂O, with a molecular weight of 269.11 g/mol. The amino group contributes to hydrogen-bonding interactions, impacting solubility and crystallinity .

Properties

IUPAC Name

3-amino-1-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBOJUGFCIEGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromobenzylamine with a suitable pyrrolidinone precursor. One common method involves the cyclization of N-(4-bromobenzyl)-3-aminopropanoic acid under acidic conditions to form the desired pyrrolidinone ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(4-bromophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Pyrrolidinone Derivatives

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 5301-36-0)
  • Molecular Formula : C₁₀H₁₁FN₂O
  • Molecular Weight : 194.21 g/mol
  • Key Differences :
    • Fluorine (atomic radius 147 pm) vs. bromine (atomic radius 183 pm) alters steric and electronic properties.
    • Lower molecular weight and reduced lipophilicity compared to the bromo analog.
    • Predicted pKa: 8.05 ± 0.20, suggesting similar basicity to the bromo derivative .
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS: 1247157-86-3)
  • Molecular Formula : C₁₀H₁₁FN₂O
  • Molecular Weight : 194.21 g/mol
  • Boiling point: 388.0 ± 37.0 °C (predicted), higher than bromo analogs due to fluorine’s electronegativity .
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS: 1226225-33-7)
  • Molecular Formula: C₁₁H₁₂BrNO
  • Molecular Weight : 254.13 g/mol
  • Key Differences :
    • Additional methyl group increases hydrophobicity.
    • Bromine at the meta position may alter binding interactions in biological systems compared to para-substituted derivatives .

Alkyl-Substituted Pyrrolidinone Derivatives

3-Amino-1-(4-tert-butylbenzyl)pyrrolidin-2-one (CAS: MFCD14706214)
  • Molecular Formula : C₁₆H₂₃N₂O
  • Molecular Weight : 259.36 g/mol
  • The benzyl linker increases flexibility compared to direct phenyl attachment .

Non-Amino Pyrrolidinone Derivatives

4-(4-Bromophenyl)pyrrolidin-2-one
  • Molecular Formula: C₁₀H₁₀BrNO
  • Molecular Weight : 240.10 g/mol
  • Key Differences: Absence of the 3-amino group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. Lower reactivity in nucleophilic reactions due to lack of an amino nucleophile .

Physicochemical Properties and Bioactivity

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Predicted pKa LogP (Estimated)
3-Amino-1-(4-bromophenyl)pyrrolidin-2-one 269.11 Not reported ~8.1 1.8–2.2
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one 194.21 Not reported 8.05 ± 0.20 1.2–1.5
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one 254.13 Not reported N/A 2.5–3.0
4-(4-Bromophenyl)pyrrolidin-2-one 240.10 Not reported N/A 1.5–2.0
  • Hydrogen Bonding: The 3-amino group enables interactions with biological targets (e.g., enzymes) and influences crystal packing .

Biological Activity

3-Amino-1-(4-bromophenyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 1251217-15-8

Its molecular structure features a pyrrolidine ring substituted with an amino group and a bromophenyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus50 µg/mL
E. coli100 µg/mL

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate potential anti-cancer properties, particularly against liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cells.

Cell LineIC50 (µM)
HepG225
HT-2930
MCF-720

The IC50 values suggest that this compound can inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Oxidative Stress Induction : The presence of the bromine atom could enhance oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

A study published in the Global Journal of Science Frontier Research highlighted the synthesis and biological evaluation of various pyrrolidine derivatives, including this compound. The study found that these compounds exhibited a range of biological activities, including significant antimicrobial and cytotoxic effects .

Another research article focused on the structure-activity relationship (SAR) of similar compounds, demonstrating that modifications in the bromophenyl group significantly influenced their biological efficacy . This underscores the importance of structural optimization in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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